molecular formula C22H27NO6 B14450788 N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate CAS No. 79306-73-3

N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate

Cat. No.: B14450788
CAS No.: 79306-73-3
M. Wt: 401.5 g/mol
InChI Key: KHVKSQIZMWEXMZ-WLHGVMLRSA-N
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Description

N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the phenylmethoxy group: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the propanamine group: This step involves the reaction of the phenylmethoxy compound with 3-chloropropanamine under basic conditions.

    Dimethylation: The resulting compound is then subjected to dimethylation using reagents like methyl iodide in the presence of a base.

    Formation of the maleate salt: Finally, the compound is reacted with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-pentanamine
  • N,2-Dimethyl-3-phenylpropanamide

Comparison

N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate is unique due to its specific structural features, such as the presence of both phenylmethoxy and phenoxy groups. This gives it distinct chemical and biological properties compared to similar compounds. For example, N,N-Dimethyl-2-pentanamine lacks the aromatic components, while N,2-Dimethyl-3-phenylpropanamide does not have the phenoxy group.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

79306-73-3

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N,2-dimethyl-3-(2-phenylmethoxyphenoxy)propan-1-amine

InChI

InChI=1S/C18H23NO2.C4H4O4/c1-15(12-19-2)13-20-17-10-6-7-11-18(17)21-14-16-8-4-3-5-9-16;5-3(6)1-2-4(7)8/h3-11,15,19H,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

KHVKSQIZMWEXMZ-WLHGVMLRSA-N

Isomeric SMILES

CC(CNC)COC1=CC=CC=C1OCC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(CNC)COC1=CC=CC=C1OCC2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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